molecular formula C18H15FN2O2S B353023 (Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione CAS No. 879972-87-9

(Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione

Cat. No.: B353023
CAS No.: 879972-87-9
M. Wt: 342.4g/mol
InChI Key: RMGABHPJLRCMPR-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a thiazolidine-2,4-dione core, which is a common scaffold in various bioactive molecules, particularly in antidiabetic drugs. The presence of a dimethylamino group and a fluorophenyl group further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione typically involves a multi-step process:

    Formation of the Thiazolidine-2,4-dione Core: This step often starts with the reaction of thiourea with α-haloketones to form the thiazolidine-2,4-dione ring.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable fluorinated aromatic compound reacts with the thiazolidine-2,4-dione intermediate.

    Formation of the Benzylidene Moiety: The final step involves the condensation of the intermediate with 4-(dimethylamino)benzaldehyde under basic conditions to form the (Z)-benzylidene derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced benzylidene derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antidiabetic agent due to its thiazolidinedione core. It is also studied for its anti-inflammatory and anticancer properties, given the presence of the dimethylamino and fluorophenyl groups, which are known to enhance biological activity.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile chemical structure makes it a valuable intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of (Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. In the case of its antidiabetic activity, it is believed to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in the regulation of glucose and lipid metabolism. The compound’s anti-inflammatory and anticancer effects are thought to be mediated through the inhibition of key signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for the treatment of type 2 diabetes.

    Troglitazone: An older thiazolidinedione with similar properties but withdrawn from the market due to safety concerns.

Uniqueness

(Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione is unique due to the presence of the dimethylamino and fluorophenyl groups, which are not found in the other thiazolidinedione derivatives. These groups enhance its chemical stability and biological activity, making it a promising candidate for further research and development.

Properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-20(2)14-7-3-12(4-8-14)11-16-17(22)21(18(23)24-16)15-9-5-13(19)6-10-15/h3-11H,1-2H3/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGABHPJLRCMPR-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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